5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one
Overview
Description
Scientific Research Applications
Structural Analysis and Molecular Scaffold
- The compound is a unique example of a [6-5] fused ring incorporating the 2,3-dihydro-4H-imidazol-4-one molecular scaffold. Its structural properties, including the conformation of its six-membered ring and the interactions of its aryl rings, are of interest in crystallography and molecular design (Gallagher et al., 2007).
Suzuki–Miyaura Reaction and Electroactive Materials
- It has been utilized in Suzuki–Miyaura cross-coupling reactions to form derivatives of interest in the development of electroactive paramagnetic materials. These derivatives, after oxidation, yield stable phenoxyl-nitroxyl mono- and diradicals (Ten et al., 2018).
Development of pH-sensitive Spin Probes
- The compound has been used in the synthesis of pH-sensitive spin probes. These probes are developed through reactions with Grignard reagents and subsequent oxidation processes, showcasing its potential in biomedical applications like pH monitoring (Kirilyuk et al., 2003).
Photophysical Behavior and RNA Imaging
- Its derivatives, such as DFHBI and its analogues, show intriguing photophysical behaviors. They bind to RNA molecules like the Spinach aptamer and are studied for their fluorescence properties, which are useful in RNA imaging and molecular biology research (Santra et al., 2019).
Potential in Drug Development
- Derivatives of this compound have been explored as negative allosteric modulators of metabotropic glutamate receptor 5, showcasing potential in treating psychiatric diseases like depression and anxiety (Jaeschke et al., 2015).
Nonlinear Optical Properties
- Research on its derivatives indicates potential in the development of nonlinear optical materials. The investigation into the photophysical properties, including fluorescence enhancement in the presence of certain metal ions, highlights its relevance in materials science and sensor development (Jayabharathi et al., 2011).
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-2,2-dimethyl-1H-imidazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-11(2)13-9(10(15)14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGLOEBULPVPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C(=N1)C2=CC=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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